molecular formula C7H13Cl2N3O B6608196 1-(6-ethoxypyrazin-2-yl)methanaminedihydrochloride CAS No. 2839139-72-7

1-(6-ethoxypyrazin-2-yl)methanaminedihydrochloride

Cat. No.: B6608196
CAS No.: 2839139-72-7
M. Wt: 226.10 g/mol
InChI Key: WJEFCCHBLLIMCG-UHFFFAOYSA-N
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Description

The compound 1-(6-ethoxypyrazin-2-yl)methanaminedihydrochloride is a substituted pyrazine derivative featuring an ethoxy group at the 6-position of the pyrazine ring and a methanamine side chain, which is protonated as a dihydrochloride salt. The ethoxy group likely enhances lipophilicity and metabolic stability compared to unsubstituted analogs, while the dihydrochloride salt form improves aqueous solubility for formulation purposes .

The closest analogs discussed in the evidence include pyrazine- and pyridine-based amines (e.g., 1-(2-pyridin-3-ylphenyl)methanamine dihydrochloride in and 3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine dihydrochloride in ). These analogs share structural motifs such as aromatic heterocycles and amine functionalities, which are critical for binding to biological targets like receptors or enzymes.

Properties

IUPAC Name

(6-ethoxypyrazin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.2ClH/c1-2-11-7-5-9-4-6(3-8)10-7;;/h4-5H,2-3,8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEFCCHBLLIMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CN=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-ethoxypyrazin-2-yl)methanaminedihydrochloride typically involves the reaction of 6-ethoxypyrazine with methanamine in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-(6-Ethoxypyrazin-2-yl)methanaminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction may produce primary or secondary amines .

Scientific Research Applications

1-(6-Ethoxypyrazin-2-yl)methanaminedihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-ethoxypyrazin-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally or functionally related compounds from the evidence, highlighting key differences and similarities:

Compound Name Core Structure Substituents Pharmacological Use Key Properties
1-(6-Ethoxypyrazin-2-yl)methanaminedihydrochloride (hypothetical) Pyrazine 6-ethoxy, methanamine (dihydrochloride) Not reported in evidence Likely enhanced solubility (dihydrochloride) and metabolic stability (ethoxy group)
1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride () Biphenyl-pyridine Methanamine (dihydrochloride) Not explicitly stated Structural rigidity from biphenyl system may influence receptor binding affinity
3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine dihydrochloride () Pyridazine Morpholinoethylamino, methyl, phenyl Antidepressant (Minaprine analog) Morpholino group enhances CNS penetration; dihydrochloride improves bioavailability
Diphenhydramine Hydrochloride () Ethanolamine derivative Diphenylmethoxy, dimethylamine Antihistamine, sedative Ethanolamine backbone critical for H1-receptor antagonism
(4-(1H-Imidazol-1-yl)phenyl)methanaminedihydrochloride () Imidazole-phenyl Methanamine (dihydrochloride) Not reported Imidazole moiety may confer antifungal or antibacterial activity

Key Observations

Structural Diversity: While all compounds feature aromatic rings and amine groups, their core heterocycles (pyrazine, pyridazine, imidazole) and substituents dictate distinct biological activities. For example: Pyridazine derivatives () are linked to CNS activity due to morpholinoethylamino groups enhancing blood-brain barrier penetration. Ethanolamine derivatives () prioritize H1-receptor binding via diphenylmethoxy and dimethylamine groups.

Salt Forms: Dihydrochloride salts (e.g., ) are common in pharmaceuticals to improve solubility and stability. However, the ethoxy group in the hypothetical pyrazine derivative may confer unique pharmacokinetic advantages over non-ether analogs.

Synthetic Routes: Pyridazine-based compounds () are synthesized via nucleophilic substitution (e.g., 3-chloro-4-methyl-6-phenylpyridazine reacting with N-(2-aminoethyl)morpholine). Biphenyl-pyridine analogs () likely require cross-coupling strategies (e.g., Suzuki-Miyaura for aryl-aryl bonds).

Recommendations for Further Study

Synthesis Optimization : Adapt methods from (pyridazine dihydrochloride synthesis) to target the ethoxypyrazine analog.

Structure-Activity Relationship (SAR) Studies : Compare ethoxy vs. methoxy or hydroxy substituents to evaluate metabolic stability.

Biological Screening: Test against CNS targets (e.g., serotonin or dopamine receptors) based on morpholinoethylamino analogs in .

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